molecular formula C9H18N2O2 B13586687 2,2,6,6-Tetramethylmorpholine-4-carboxamide

2,2,6,6-Tetramethylmorpholine-4-carboxamide

Cat. No.: B13586687
M. Wt: 186.25 g/mol
InChI Key: FAXHPUHNURABQM-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylmorpholine-4-carboxamide is an organic compound with a unique structure characterized by a morpholine ring substituted with four methyl groups and a carboxamide group. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylmorpholine-4-carboxamide typically involves the reaction of 2,2,6,6-Tetramethylmorpholine with a suitable carboxylating agent. One common method is the reaction of 2,2,6,6-Tetramethylmorpholine with phosgene or its derivatives under controlled conditions to form the carboxamide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of microreactors and fixed-bed reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methyl groups on the morpholine ring can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylmorpholine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethylpiperidine
  • 2,2,6,6-Tetramethyl-4-piperidone
  • 2,2,6,6-Tetramethyl-4-piperidinol

Uniqueness

2,2,6,6-Tetramethylmorpholine-4-carboxamide is unique due to its morpholine ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with piperidine or piperidone rings. Its stability and versatility make it valuable in various applications, distinguishing it from other related compounds.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2,2,6,6-tetramethylmorpholine-4-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3,(H2,10,12)

InChI Key

FAXHPUHNURABQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)(C)C)C(=O)N)C

Origin of Product

United States

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